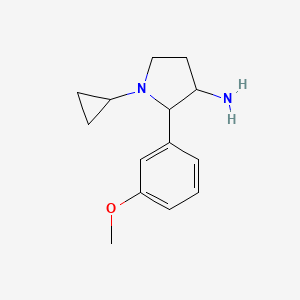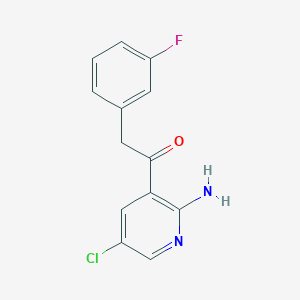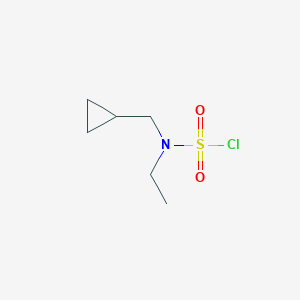![molecular formula C8H6F2N2 B1529509 2-(二氟甲基)-1H-吡咯并[2,3-B]吡啶 CAS No. 1261844-48-7](/img/structure/B1529509.png)
2-(二氟甲基)-1H-吡咯并[2,3-B]吡啶
描述
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H6F2N2 and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
群体感应抑制
2-(二氟甲基)-1H-吡咯并[2,3-B]吡啶衍生物已被评估为群体感应抑制剂。 这种应用在微生物学和制药领域具有重要意义,因为群体感应在细菌通讯和生物膜形成中起着至关重要的作用 。 这些化合物在抑制铜绿假单胞菌的群体感应系统方面显示出良好的效果,铜绿假单胞菌是一种以对抗生素耐药性和导致医院获得性感染而闻名的病原体 .
抗生物膜活性
相同的衍生物也表现出抗生物膜活性。生物膜是医疗器械和植入物中的主要问题,因为它们会导致持续感染。 这些化合物破坏生物膜形成的能力可以为生物膜相关感染带来新的治疗方法 .
抗紫红素活性
在抗毒力策略的背景下,这些化合物已被证明可以降低紫红杆菌中紫红素的产生 。紫红素是一种与某些细菌毒力因子相关的色素,抑制其产生可能是减轻细菌致病性的一种新方法。
蛋白酶活性
蛋白酶是在各种生物过程中起作用的酶,包括疾病的发病机制。 一些2-(二氟甲基)-1H-吡咯并[2,3-B]吡啶衍生物已显示出显著的蛋白酶活性,这可能有助于设计用于治疗目的的抑制剂 .
荧光团的合成
该化合物已被用于合成荧光团。荧光团在生物成像和诊断中至关重要。 二氟甲基基团的引入已被证明可以改善这些分子的光谱特性,从而增强它们在医学成像应用中的效用 .
药物发现和开发
最后,用2-(二氟甲基)-1H-吡咯并[2,3-B]吡啶替代吡啶-N-氧化物在药物发现和开发中开辟了新的途径。 这种替代增强了模型化合物的活性,表明它可能是设计新型药物的一种有价值的策略 .
作用机制
In terms of pharmacokinetics, the incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
属性
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUQRRHDBLZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


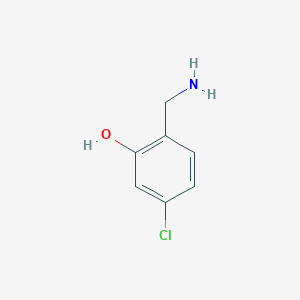
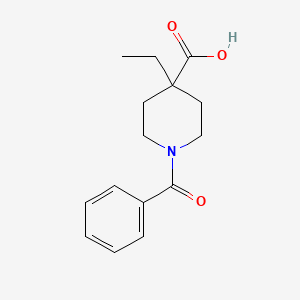
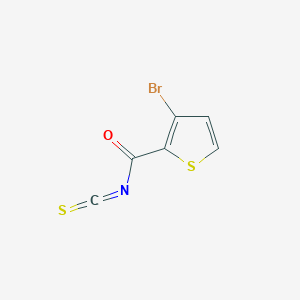
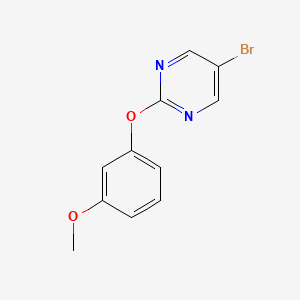
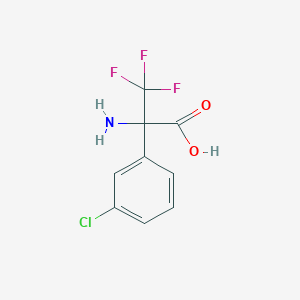
![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
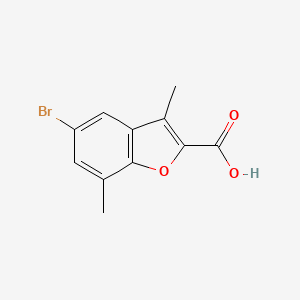
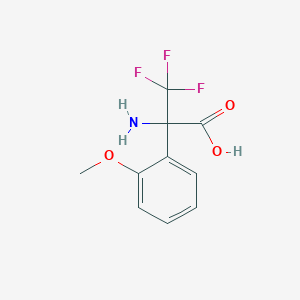
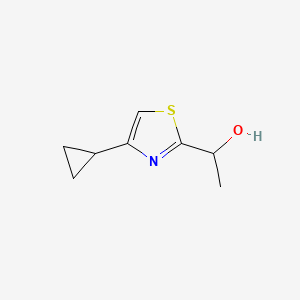
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
